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Compound of Interest

Compound Name: 5,7-Dibromo-1H-indazole

Cat. No.: B1321706

CAS Number: 50477-28-6

5,7-Dibromo-1H-indazole is a halogenated heterocyclic compound that has garnered
significant interest within the scientific community, particularly in the fields of medicinal
chemistry and materials science. Its structural features make it a valuable intermediate for the
synthesis of a diverse range of biologically active molecules and functional organic materials.
This technical guide provides a detailed overview of its properties, synthesis, and potential
applications, with a focus on data relevant to researchers, scientists, and drug development
professionals.

Physicochemical Properties

5,7-Dibromo-1H-indazole is an off-white solid at room temperature.[1][2] While extensive
experimental data on all of its physical properties is not readily available in the public domain,
the following table summarizes its key known and calculated physicochemical characteristics.
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Property Value Source
CAS Number 50477-28-6 [21[31[4][5]
Molecular Formula C7Ha4Brz2N2 [1]12]
Molecular Weight 275.93 g/mol [11[2]
Appearance Off-white solid [1112]
Storage Conditions Store at 0-8 °C [1][2]

Note: Solubility, melting point, and boiling point data for 5,7-Dibromo-1H-indazole are not
consistently reported in publicly available literature. Researchers are advised to determine
these properties experimentally for their specific applications.

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various synthetic routes. While
a specific, detailed experimental protocol for the synthesis of 5,7-Dibromo-1H-indazole is not
extensively published, a general approach often involves the cyclization of appropriately
substituted phenylhydrazines or related precursors.

One common strategy for the formation of the indazole ring is the intramolecular cyclization of
o-acylphenylhydrazines. For the synthesis of 5,7-Dibromo-1H-indazole, a potential synthetic
pathway could start from a 2,4-dibromo-substituted aniline derivative.

Below is a generalized experimental workflow that could be adapted for the synthesis of 5,7-
Dibromo-1H-indazole.
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General Synthetic Workflow for 5,7-Dibromo-1H-indazole
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Figure 1. A generalized synthetic workflow for the preparation of 5,7-Dibromo-1H-indazole.

Representative Experimental Protocol (Hypothetical)
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It is crucial to note that the following is a hypothetical protocol based on general synthesis
methods for related compounds and should be optimized and validated in a laboratory setting.

Step 1: Diazotization of 2,4-Dibromo-6-methylaniline. 2,4-Dibromo-6-methylaniline is dissolved
in a suitable acidic solution (e.g., aqueous HCI) and cooled to 0-5 °C. A solution of sodium
nitrite in water is added dropwise while maintaining the low temperature. The progress of the
reaction is monitored by starch-iodide paper.

Step 2: Reduction to the Corresponding Hydrazine. The diazonium salt solution is then treated
with a reducing agent, such as tin(ll) chloride in concentrated hydrochloric acid, at a low
temperature to form the corresponding hydrazine hydrochloride salt.

Step 3: Cyclization to Form the Indazole Ring. The hydrazine derivative is heated, often in the
presence of a catalyst or with a change in pH, to induce intramolecular cyclization. This step
leads to the formation of the 5,7-Dibromo-1H-indazole ring system.

Step 4: Work-up and Purification. The reaction mixture is neutralized and extracted with an
appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed,
dried, and the solvent is removed under reduced pressure. The crude product is then purified,
typically by column chromatography on silica gel, to yield pure 5,7-Dibromo-1H-indazole.

Applications in Research and Drug Development

5,7-Dibromo-1H-indazole serves as a versatile building block in the synthesis of more
complex molecules with potential therapeutic applications. The bromine atoms at the 5 and 7
positions provide reactive handles for various cross-coupling reactions, such as Suzuki, Heck,
and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

Role as a Kinase Inhibitor Scaffold

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their
ability to interact with a wide range of biological targets, particularly protein kinases.[6][7]
Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole
core can mimic the hinge-binding motif of ATP, making it an excellent starting point for the
design of kinase inhibitors.[8] 5,7-Dibromo-1H-indazole is utilized in the generation of libraries
of potential kinase inhibitors for screening against various kinase targets.
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While the specific signaling pathways directly modulated by 5,7-Dibromo-1H-indazole itself
are not well-documented, its derivatives have been investigated as inhibitors of several key
signaling pathways implicated in cancer.

Potential Signaling Pathways Targeted by 5,7-Dibromo-1H-indazole Derivatives
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Figure 2. A conceptual diagram illustrating the use of 5,7-Dibromo-1H-indazole in generating
derivative libraries to target various kinase signaling pathways involved in cancer.
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e Pim Kinases: This family of serine/threonine kinases is involved in signaling pathways that
are crucial for tumorigenesis.[9]

o Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is
linked to several cancers.[10]

e Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a critical role in angiogenesis,
the formation of new blood vessels that supply tumors.[7]

» Fibroblast Growth Factor Receptor (FGFR): Involved in cell proliferation and differentiation,
and its dysregulation is implicated in various cancers.[7]

Materials Science Applications

Beyond its pharmaceutical relevance, 5,7-Dibromo-1H-indazole and its derivatives are being
explored in the field of materials science. The electron-deficient nature of the dibrominated
indazole ring makes it a candidate for the development of novel organic semiconductors and
dyes.[1]

Conclusion

5,7-Dibromo-1H-indazole is a valuable and versatile chemical entity with significant potential
in both drug discovery and materials science. Its utility as a scaffold for generating diverse
molecular libraries, particularly for the development of kinase inhibitors, underscores its
importance in modern chemical and biological research. Further investigation into its specific
biological activities and the development of robust, scalable synthetic protocols will
undoubtedly expand its applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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